molecular formula C7H3F9O B6325830 Vinyloxy(nonafluoro)cyclopentane, 95% CAS No. 2088942-89-4

Vinyloxy(nonafluoro)cyclopentane, 95%

Cat. No. B6325830
CAS RN: 2088942-89-4
M. Wt: 274.08 g/mol
InChI Key: ZTQLNXJUOHRNAU-UHFFFAOYSA-N
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Description

Vinyloxy(nonafluoro)cyclopentane (VNCP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a colorless, odorless, volatile liquid with a low boiling point of -18°C. VNCP has been found to have a wide range of uses in the field of organic chemistry, including as a solvent and in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of Vinyloxy(nonafluoro)cyclopentane, 95% is not completely understood. However, it is believed that the nonafluoro-cyclopentane group of the compound acts as a Lewis acid, which facilitates the reaction of organic compounds. Additionally, the vinyloxy group of the compound is believed to act as a nucleophile, allowing the reaction of organic compounds with the Vinyloxy(nonafluoro)cyclopentane, 95% molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of Vinyloxy(nonafluoro)cyclopentane, 95% are not well understood. However, it has been found to be non-toxic and non-irritating to human skin, and it has been found to be non-mutagenic in laboratory tests. Additionally, Vinyloxy(nonafluoro)cyclopentane, 95% has been found to have low volatility and low vapor pressure, which makes it a suitable solvent for organic reactions.

Advantages and Limitations for Lab Experiments

Vinyloxy(nonafluoro)cyclopentane, 95% has several advantages for use in laboratory experiments. It is a non-toxic and non-irritating solvent, which makes it suitable for use in a variety of organic reactions. Additionally, it has a low boiling point of -18°C, which makes it suitable for use in a variety of experiments. However, Vinyloxy(nonafluoro)cyclopentane, 95% has several limitations for use in laboratory experiments. It is a volatile compound, which makes it unsuitable for use in some experiments. Additionally, it has a low vapor pressure, which makes it unsuitable for use in some experiments.

Future Directions

There are several potential future directions for the use of Vinyloxy(nonafluoro)cyclopentane, 95% in scientific research. For example, it could be used as a reagent for the synthesis of organic compounds, as a catalyst for the reaction of organic compounds, or as a fuel additive. Additionally, it could be used in the production of polymers or in the synthesis of pharmaceuticals. Additionally, further research could be carried out to better understand the biochemical and physiological effects of Vinyloxy(nonafluoro)cyclopentane, 95%.

Synthesis Methods

Vinyloxy(nonafluoro)cyclopentane, 95% can be synthesized through a variety of methods, including the reaction of 1,3-difluoro-2-chloropropane with aqueous sodium hydroxide, followed by the addition of a nonafluoro-cyclopentane and a vinyloxy group. The reaction is carried out in an inert atmosphere at a temperature of 80°C. The product is then purified by distillation and the yield of Vinyloxy(nonafluoro)cyclopentane, 95% is typically 95%.

Scientific Research Applications

Vinyloxy(nonafluoro)cyclopentane, 95% has been studied for its potential applications in a variety of scientific research areas, including as a solvent for organic reactions, as a reagent for the synthesis of organic compounds, and as a catalyst for the reaction of organic compounds. It has also been studied for its potential use in the production of polymers and as a fuel additive. Additionally, Vinyloxy(nonafluoro)cyclopentane, 95% has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.

properties

IUPAC Name

1-ethenoxy-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F9O/c1-2-17-7(16)5(12,13)3(8,9)4(10,11)6(7,14)15/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQLNXJUOHRNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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